molecular formula C9H9N3O2 B1465065 methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1190315-60-6

methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No.: B1465065
CAS No.: 1190315-60-6
M. Wt: 191.19 g/mol
InChI Key: MPVUUZFHLQEVBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound featuring a pyrrolopyridine core substituted with an amino group at position 6 and a methyl ester at position 4.

Properties

IUPAC Name

methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)6-4-7(10)12-8-5(6)2-3-11-8/h2-4H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVUUZFHLQEVBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901209973
Record name Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901209973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190315-60-6
Record name Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190315-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901209973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material and Core Construction

The synthesis often begins with 4-chloro-1H-pyrrolo[2,3-b]pyridine or related derivatives. Protection of the pyrrole nitrogen is commonly achieved using silyl protecting groups such as triisopropylsilyl chloride (TIPSCl) in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at low temperatures (5°C) to prevent side reactions.

Introduction of the Methyl Carboxylate Group

The 4-position carboxylate is introduced via lithiation and subsequent reaction with ethyl chloroformate at −78°C in tetrahydrofuran (THF), followed by deprotection using tetrabutylammonium fluoride (TBAF). Hydrolysis under basic conditions (1 M NaOH in ethanol at 60°C) converts esters to carboxylic acids when necessary.

Amination at the 6-Position

Amination at the 6-position is typically achieved through palladium-catalyzed amination reactions. For example, 4-chloro-1H-pyrrolo[2,3-b]pyridine derivatives are reacted with amines such as methylcyclohexylamine in the presence of Pd(OAc)2, 2-(di-tert-butylphosphino)biphenyl ligand, and cesium carbonate (Cs2CO3) in a nitrogen atmosphere at 110°C for 2 hours. This method provides selective substitution at the 6-position with moderate to good yields (~33% reported).

Esterification and Final Functionalization

The methyl ester group is introduced by esterification of the carboxylic acid intermediate with methylating agents or by using methyl chloroformate derivatives. Alternatively, direct methylation of the acid group can be performed under acidic or neutral conditions.

Representative Synthetic Scheme

Step Reaction Type Reagents & Conditions Outcome/Yield
1 Protection of pyrrole N TIPSCl, NaH, DMF, 5°C Protected intermediate (84% yield)
2 Lithiation and carboxylation sec-BuLi, ethyl chloroformate, THF, −78°C; then TBAF, THF, room temp Ester intermediate
3 Hydrolysis 1 M NaOH, EtOH, 60°C Carboxylic acid derivative
4 Pd-catalyzed amination Pd(OAc)2, 2-(di-tert-butylphosphino)biphenyl, Cs2CO3, amine, N2 atmosphere, 110°C, 2 h Amino-substituted product (33% yield)
5 Esterification (if needed) Methylating agent or methyl chloroformate under appropriate conditions Methyl ester final product

Analytical and Characterization Data

  • 1H NMR (DMSO-d6) : Characteristic signals include singlets for methyl groups (~3.5 ppm), aromatic protons between 6.2–8.2 ppm, and signals corresponding to the amino substitution.
  • Mass Spectrometry (ESI) : Molecular ion peak at m/z 283 (M+H)+ for the protected intermediate and m/z 360 (M+H)+ for the amino-substituted product.

Research Findings and Optimization Notes

  • The use of microwave irradiation has been reported to enhance reaction rates and yields in amination steps, especially for C4-substituted derivatives.
  • Protecting groups such as SEM (2-(trimethylsilyl)ethoxymethyl) and TIPS are crucial for selective functionalization and to avoid polymerization or side reactions.
  • Palladium-catalyzed amination is sensitive to ligand choice and base; 2-(di-tert-butylphosphino)biphenyl and Cs2CO3 have proven effective.
  • Hydrolysis and esterification steps require careful control of pH and temperature to maximize yield and purity.

Summary Table of Key Preparation Parameters

Parameter Conditions/Details Comments
Pyrrole N Protection TIPSCl, NaH, DMF, 5°C Prevents side reactions
Lithiation sec-BuLi, THF, −78°C Enables carboxylation
Carboxylation Ethyl chloroformate Introduces ester group
Amination Catalyst Pd(OAc)2, 2-(di-tert-butylphosphino)biphenyl Selective amination at 6-position
Base for Amination Cs2CO3 Facilitates coupling
Amination Temp & Time 110°C, 2 hours Optimal for yield
Hydrolysis 1 M NaOH, EtOH, 60°C Converts ester to acid if needed
Purification Column chromatography (n-hexane/EtOAc mixtures) Ensures product purity

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolopyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Kinase Inhibition

One of the primary applications of methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is as a scaffold for developing kinase inhibitors. Kinases play critical roles in cell signaling pathways, and their dysregulation is often implicated in cancer and other diseases. Compounds derived from this scaffold have shown promising activity against various fibroblast growth factor receptors (FGFRs), which are key targets in cancer therapy due to their involvement in tumor growth and metastasis. For instance, derivatives of this compound have been reported to exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values in the nanomolar range .

1.2 Antitumor Activity

Research indicates that this compound derivatives possess antitumor properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including breast and ovarian cancer cells. The mechanism often involves inducing apoptosis and inhibiting cell migration and invasion .

Biological Research

2.1 Neuroprotective Effects

The pyrrolo[2,3-b]pyridine framework has been associated with neuroprotective effects. Compounds based on this structure have been investigated for their ability to treat neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

2.2 Antimicrobial Activity

This compound has also shown potential as an antimicrobial agent. Studies have indicated that derivatives can exhibit activity against various pathogens, including bacteria and fungi. This suggests possible applications in developing new antibiotics or antifungal treatments .

Case Studies

Study Focus Findings
Da Settimo et al.Antitumor ActivityReported significant cytotoxicity against ovarian cancer cells with minimal toxicity to non-cancerous cells .
Kalai et al.Kinase InhibitionDeveloped derivatives with potent FGFR inhibition; compound exhibited IC50 values as low as 7 nM against FGFR1 .
Deraeve et al.Antimicrobial ActivitySynthesized derivatives that showed moderate activity against Staphylococcus aureus and Candida albicans .

Mechanism of Action

The mechanism of action of methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations at Position 6

The amino group at position 6 distinguishes the target compound from analogs with halogen or alkoxy substituents. Key examples include:

Compound Name Substituent (Position 6) Molecular Weight CAS Number Key Properties/Applications References
Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate -NH₂ Data not provided Not specified Hypothesized CNS targeting N/A
Methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate -F (position 5), -I (position 6) 320.06 1261365-57-4 Intermediate in radiopharmaceutical synthesis
Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate -F (position 5) 194.16 1190310-24-7 XLogP3 = 1.3; research use only

Key Observations :

  • Halogen substituents (e.g., fluorine, iodine) increase molecular weight and may enhance lipophilicity (e.g., XLogP3 = 1.3 for the 5-fluoro derivative ).

Ester Group Variations

The methyl ester at position 4 is a common feature, but positional isomers exist:

Compound Name Ester Position Molecular Weight CAS Number References
Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate Position 5 Not provided 849067-96-5
Methyl 6-formylpicolinate Position 6 Not provided 69950-65-8

Key Observations :

  • Ester position affects electronic distribution and steric hindrance, influencing binding to enzymatic active sites.

Comparison with Heterocyclic Variants

Thieno[2,3-b]pyridine Analogs

Compounds like methyl 6-methoxy-2-methylbenzo[4,5]thieno[2,3-b]pyridine-4-carboxylate () replace the pyrrolo ring with a thieno system:

Compound Name Core Structure Molecular Weight Key NMR Shifts (¹H) Applications References
Methyl 6-methoxy-thieno[2,3-b]pyridine-4-carboxylate Thienopyridine 287 δH 7.95 (s, 1H), 4.10 (s, 3H) Pharmaceutical intermediate

Key Observations :

Pharmacological Analogs: Azaindole Derivatives

L-750,667: A Dopamine D4 Receptor Antagonist

L-750,667, an azaindole derivative, shares structural similarities with pyrrolopyridines and demonstrates high D4 receptor affinity (Ki = 0.51 nM) and selectivity (>2000-fold over D2/D3 receptors) .

Property L-750,667 Methyl 6-amino-pyrrolopyridine-4-carboxylate
Core Structure Azaindole Pyrrolopyridine
Key Substituents Radiolabeled iodine 6-amino, 4-methyl ester
Pharmacological Target Dopamine D4 receptor antagonist Hypothesized CNS targets

Key Observations :

  • Azaindoles and pyrrolopyridines both serve as scaffolds for CNS-targeted agents, but substituent choice dictates receptor specificity.

Physicochemical and Regulatory Considerations

Lipophilicity and Solubility

  • The 5-fluoro-pyrrolopyridine derivative (CAS 1190310-24-7) has an XLogP3 of 1.3, indicating moderate lipophilicity .
  • Amino substituents may reduce logP compared to halogenated analogs, improving aqueous solubility.

Regulatory and Commercial Data

  • Methyl 5-fluoro-6-iodo-pyrrolopyridine-4-carboxylate (CAS 1261365-57-4) has a Canadian HS code of 2933990090, classified under heterocyclic nitrogen compounds .

Biological Activity

Methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, a heterocyclic compound belonging to the pyrrolopyridine family, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1190315-60-6
  • Molecular Formula : C9H10N3O2
  • Molecular Weight : 178.19 g/mol

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes, particularly kinases involved in signal transduction pathways that regulate cell proliferation and survival. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatments.
  • Receptor Modulation : The compound interacts with specific receptors in the nervous system, suggesting potential applications in treating neurological disorders .

Anticancer Activity

Research indicates that this compound has notable anticancer properties:

  • In Vitro Studies : In cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer), the compound demonstrated cytotoxic effects with IC50 values ranging from 10 to 30 µM. These studies suggest that the compound may induce apoptosis and inhibit cell proliferation .

Antiviral Activity

The compound has shown promise as an antiviral agent:

  • Mechanism : It appears to inhibit viral replication by targeting specific viral enzymes or host cell pathways essential for viral life cycles. Preliminary studies have indicated effectiveness against certain strains of viruses, warranting further investigation into its potential as an antiviral drug .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties:

  • In Vitro Assays : The compound has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, showing significant reduction in prostaglandin synthesis. This suggests potential applications in treating inflammatory diseases such as arthritis .

Case Studies

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxicity of this compound against various cancer cell lines.
    • Results : The compound exhibited selective cytotoxicity towards cancer cells with minimal effects on normal cells. This selectivity is crucial for developing targeted cancer therapies.
  • Antiviral Screening :
    • Objective : To assess the antiviral efficacy of the compound against influenza virus.
    • Results : In vitro assays showed a significant reduction in viral titers upon treatment with this compound, indicating its potential as a therapeutic agent against viral infections.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityIC50 (µM)Mechanism
This compoundAnticancer10 - 30Enzyme inhibition
Pyrrolo[3,4-c]pyridine derivativesAntimicrobial<0.15Enzyme inhibition
Pyrimidine derivativesAnti-inflammatory0.04COX inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.